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molecular formula C5H5BrN2OS B8555668 (5-Bromo-3-thienyl)urea

(5-Bromo-3-thienyl)urea

Cat. No. B8555668
M. Wt: 221.08 g/mol
InChI Key: BQPXKYIYXJVLMT-UHFFFAOYSA-N
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Patent
US08937167B2

Procedure details

Under nitrogen atmosphere N,N-diisopropylethylamine (0.390 g, 3 mmol) was added to the solution of 5-bromothiophene-3-carboxylic acid (0.207 g, 1 mmol) and diphenylphosphoryl azide (DPPA) (0.330 g, 1.2 mmol) in dioxane (5 ml) at rt. After stirring for 30 min, the mixture was heated at 85 for 1.5 h. After the mixture cooled down to rt, 0.5 M of ammonia solution in dioxane (12 ml) was added. 30 min's later, the solvents was removed and the resulting residue was purified by silica gel chromography with CH2Cl2/MeOH combinations to give (5-bromo-3-thienyl)urea (0.072 g) in 32% yield. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.80 (s, 1H), 7.09 (s, 2H), 5.87 (s, 2H). MS (ESI): found [M+H]+, 223.0.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.207 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]([CH2:8]C)C(C)C)(C)C.[Br:10][C:11]1[S:15][CH:14]=[C:13](C(O)=O)[CH:12]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])C=CC=CC=1.[NH3:36]>O1CCOCC1>[Br:10][C:11]1[S:15][CH:14]=[C:13]([NH:36][C:8]([NH2:4])=[O:26])[CH:12]=1

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.207 g
Type
reactant
Smiles
BrC1=CC(=CS1)C(=O)O
Name
Quantity
0.33 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 85 for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
30 min's later, the solvents was removed
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel chromography with CH2Cl2/MeOH combinations

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=CS1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.072 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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